Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate
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Overview
Description
Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate is a chiral aziridine derivative known for its unique chemical structure and reactivity Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant strain due to their small ring size, making them highly reactive intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate typically involves the reaction of a suitable aziridine precursor with a dimethoxyphosphorylating agent. One common method is the reaction of (S)-2-methylaziridine with dimethyl phosphite under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized aziridines with diverse applications.
Scientific Research Applications
Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate involves its reactivity as an aziridine derivative. The strained three-membered ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. The dimethoxyphosphoryl group can also participate in coordination or covalent bonding with biological molecules, influencing the compound’s biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylaziridine: A simpler aziridine derivative without the dimethoxyphosphoryl group.
N-Phosphorylated Aziridines: Compounds with different phosphoryl groups attached to the aziridine ring.
Aziridine-2-carboxylates: Aziridine derivatives with carboxylate functional groups.
Uniqueness
Dimethyl (R)-(2-Methylaziridin-1-yl)phosphonate is unique due to the presence of the dimethoxyphosphoryl group, which enhances its reactivity and potential applications. This functional group allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-2-methylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSPYZYUOXRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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